An In-depth Technical Guide to 2-Hexyl-4-pentynoic Acid: Synthesis, Characterization, and Biological Activity
An In-depth Technical Guide to 2-Hexyl-4-pentynoic Acid: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hexyl-4-pentynoic acid, a derivative of the well-known anticonvulsant and histone deacetylase (HDAC) inhibitor valproic acid, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of a feasible synthetic route for 2-hexyl-4-pentynoic acid, its key characterization data, and its role as an HDAC inhibitor and an inducer of Heat Shock Protein 70 (HSP70). Detailed experimental protocols, tabulated data, and visualizations of the relevant biological pathways are presented to support further research and development.
Introduction
2-Hexyl-4-pentynoic acid is a structural analog of valproic acid, modified with a terminal alkyne group, which makes it a versatile tool for chemical biology, particularly in "click" chemistry applications[1]. Its primary biological activities of interest are the inhibition of histone deacetylases (HDACs) and the induction of heat shock proteins (HSPs), both of which are implicated in neuroprotective effects and potential anticancer activities[1][2][3]. This guide details a proposed synthesis, expected characterization parameters, and the signaling pathways associated with its biological functions.
Synthesis of 2-Hexyl-4-pentynoic Acid
A robust and scalable synthesis of 2-hexyl-4-pentynoic acid can be achieved via a malonic ester synthesis approach. This method allows for the sequential introduction of the hexyl and propargyl groups to a malonic ester derivative, followed by hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of 2-Hexyl-4-pentynoic Acid
Step 1: Alkylation of Diethyl Malonate with 1-Bromohexane
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.
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To this solution, add diethyl malonate dropwise at room temperature.
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After the addition is complete, add 1-bromohexane dropwise to the reaction mixture.
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Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Add water to the residue and extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl 2-hexylmalonate.
Step 2: Alkylation of Diethyl 2-Hexylmalonate with Propargyl Bromide
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Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask.
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Add the diethyl 2-hexylmalonate obtained from Step 1 to the solution at room temperature.
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Add propargyl bromide dropwise to the reaction mixture.
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Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
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Work up the reaction as described in Step 1 to obtain diethyl 2-hexyl-2-propargylmalonate.
Step 3: Hydrolysis and Decarboxylation
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To the diethyl 2-hexyl-2-propargylmalonate from Step 2, add an aqueous solution of a strong base (e.g., potassium hydroxide).
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Heat the mixture to reflux for several hours to facilitate the hydrolysis of the ester groups.
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After cooling, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This will protonate the carboxylate and induce decarboxylation upon heating.
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Gently heat the acidified mixture to promote decarboxylation, which is evidenced by the evolution of carbon dioxide.
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After decarboxylation is complete, cool the mixture and extract the product, 2-hexyl-4-pentynoic acid, with a suitable organic solvent (e.g., diethyl ether).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be further purified by vacuum distillation or column chromatography.
Characterization of 2-Hexyl-4-pentynoic Acid
The successful synthesis of 2-hexyl-4-pentynoic acid is confirmed through various analytical techniques. Below are the expected characterization data based on its chemical structure and information from commercial suppliers.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 96017-59-3 | [1][4] |
| Molecular Formula | C₁₁H₁₈O₂ | [4] |
| Molecular Weight | 182.26 g/mol | [4] |
| Appearance | Colorless to light yellow oil | [4] |
| Density | 0.94 g/mL | [4] |
| Refractive Index (n20/D) | 1.45 | [4] |
| Purity | ≥95% | [4] |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
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~10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
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~2.5 ppm (multiplet, 1H): Methine proton alpha to the carbonyl group (-CH(C₆H₁₃)(CH₂C≡CH)).
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~2.4 ppm (doublet of triplets, 2H): Methylene protons adjacent to the alkyne (-CH₂C≡CH).
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~2.0 ppm (triplet, 1H): Terminal alkyne proton (-C≡CH).
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~1.2-1.6 ppm (multiplets, 10H): Methylene protons of the hexyl chain (-CH₂(CH₂)₄CH₃).
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~0.9 ppm (triplet, 3H): Methyl protons of the hexyl chain (-CH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
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~180 ppm: Carboxylic acid carbonyl carbon (-COOH).
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~80 ppm: Internal alkyne carbon (-C≡CH).
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~70 ppm: Terminal alkyne carbon (-C≡CH).
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~45 ppm: Methine carbon alpha to the carbonyl group.
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~31, 29, 27, 22 ppm: Methylene carbons of the hexyl chain.
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~20 ppm: Methylene carbon adjacent to the alkyne.
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~14 ppm: Methyl carbon of the hexyl chain.
IR (Infrared) Spectroscopy:
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~3300 cm⁻¹ (sharp, medium): C-H stretch of the terminal alkyne.
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~2120 cm⁻¹ (weak): C≡C stretch of the terminal alkyne.
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~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
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~2960-2850 cm⁻¹ (strong): C-H stretches of the alkyl chain.
Mass Spectrometry (MS):
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Expected [M-H]⁻: m/z 181.1234
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Expected [M+H]⁺: m/z 183.1379
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Fragmentation: Expect losses corresponding to the carboxylic acid group (-45 Da), the hexyl chain, and cleavage at the propargyl position.
Biological Activity and Signaling Pathways
Histone Deacetylase (HDAC) Inhibition
2-Hexyl-4-pentynoic acid is a more potent HDAC inhibitor than its parent compound, valproic acid. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 2-hexyl-4-pentynoic acid promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes, including tumor suppressor genes.
Caption: HDAC Inhibition Pathway by 2-Hexyl-4-pentynoic Acid.
Heat Shock Protein 70 (HSP70) Induction
2-Hexyl-4-pentynoic acid has been shown to induce the expression of HSP70. HSPs are a family of proteins that are produced by cells in response to exposure to stressful conditions. They act as molecular chaperones, assisting in the folding of other proteins and preventing the formation of protein aggregates. The induction of HSP70 is a key component of the cellular stress response and is associated with neuroprotection.
Caption: HSP70 Induction Pathway.
Conclusion
2-Hexyl-4-pentynoic acid is a promising derivative of valproic acid with enhanced biological activities. The synthetic route outlined in this guide provides a practical approach for its preparation in a laboratory setting. The detailed characterization data, although partly predictive, offers a solid baseline for quality control and further studies. The elucidation of its roles in HDAC inhibition and HSP70 induction opens avenues for its investigation in neurodegenerative diseases and oncology. This technical guide serves as a valuable resource for researchers aiming to explore the full therapeutic potential of 2-hexyl-4-pentynoic acid.
References
- 1. 2-Hexyl-4-pentynoic Acid | C11H18O2 | CID 175664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - Google Patents [patents.google.com]
- 3. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 4. library2.smu.ca [library2.smu.ca]
